molecular formula C14H11BrN2O2 B1379843 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione CAS No. 1393442-63-1

1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione

Cat. No. B1379843
M. Wt: 319.15 g/mol
InChI Key: ROGYFABCFOQFSB-UHFFFAOYSA-N
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Description

“1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 1393442-63-1. It has a molecular weight of 319.16 . The IUPAC name for this compound is 1-(3-bromo-6-methyl-4-quinolinyl)-2,5-pyrrolidinedione .


Molecular Structure Analysis

The InChI code for “1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is 1S/C14H11BrN2O2/c1-8-2-3-11-9 (6-8)14 (10 (15)7-16-11)17-12 (18)4-5-13 (17)19/h2-3,6-7H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” include a molecular weight of 319.16 . More specific properties like melting point, boiling point, etc., are not available in the retrieved information.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione, although not directly studied, is related to various research efforts in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, the research on the ring-opening reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines highlights the potential for synthesizing complex molecules, including quinolin-4-yl derivatives, through cyclization and ring transformation processes (Šafár̆ et al., 2000). Such methodologies could be applicable in synthesizing the compound by modifying the reactants or reaction conditions.

Antioxidant Evaluation

Derivatives similar to 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione have been evaluated for their antioxidant properties. For example, new pyrazolopyridine derivatives synthesized from various intermediates demonstrated significant antioxidant activities, indicating the potential for compounds within this chemical family to act as effective antioxidants (Gouda, 2012).

Regiochemistry in Nucleophilic Substitution

The study of nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines, including the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, provides insights into regioselectivity and the mechanisms of such reactions (Choi & Chi, 2004). Understanding these reaction patterns could aid in the targeted synthesis of 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione by selecting appropriate amines and controlling reaction conditions.

Heterocyclic Scaffold Development

In medicinal chemistry, the development of new heterocyclic scaffolds is crucial for discovering novel bioactive compounds. Research on the multicomponent 1,3-dipolar cycloaddition of tetrahydroisoquinolinium N-ylides to produce dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones showcases the creation of complex molecular architectures with potential biological activities (Boudriga et al., 2019). This highlights the versatility of compounds related to 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione in drug discovery and development.

properties

IUPAC Name

1-(3-bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c1-8-2-3-11-9(6-8)14(10(15)7-16-11)17-12(18)4-5-13(17)19/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGYFABCFOQFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)Br)N3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione

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